![molecular formula C19H18ClNO3S B2862013 (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-chlorophenyl)methanone CAS No. 1705248-00-5](/img/structure/B2862013.png)

(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-chlorophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

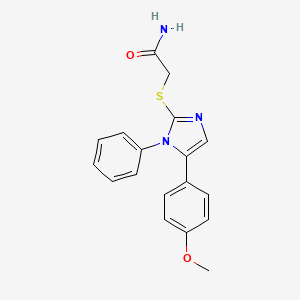

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the 1,4-thiazepan-4-yl ring. The presence of the aromatic ether and phenyl groups would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The ether group might undergo reactions typical of ethers, such as cleavage by strong acids. The thiazepane ring might undergo reactions typical of other seven-membered heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic ether and phenyl groups might increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Mechanism of Action

Target of Action

The primary targets of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-chlorophenyl)methanone are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within the body .

Mode of Action

It is believed that it interacts with its targets in a way that alters cellular processes .

Pharmacokinetics

Like many other compounds, its bioavailability is likely to be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect how this compound interacts with its targets .

Advantages and Limitations for Lab Experiments

One of the main advantages of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-chlorophenyl)methanone in lab experiments is its potency and selectivity. The compound has been shown to have a high affinity for its target receptors, which makes it a valuable tool for studying these receptors. However, one limitation of the compound is its relatively low solubility, which may make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for research on (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-chlorophenyl)methanone. One area of interest is the potential use of the compound in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another area of interest is the compound's anticancer activity, which warrants further investigation. Additionally, there is potential for the development of new derivatives of the compound with improved solubility and potency. Finally, the compound's mechanism of action and its effects on various neurotransmitter systems in the brain require further study.

Synthesis Methods

The synthesis of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-chlorophenyl)methanone involves the reaction between 2-chlorobenzophenone and 2-amino-6-(benzo[d][1,3]dioxol-5-yl)thiazole in the presence of a suitable catalyst. The reaction yields the desired compound in good yield and purity.

Scientific Research Applications

The potential applications of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-chlorophenyl)methanone in scientific research are vast. The compound has been shown to possess potent anticonvulsant, antidepressant, and anxiolytic properties. It has also been studied for its potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, the compound has been investigated for its anticancer activity and has shown promising results in preclinical studies.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

The biochemical properties of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-chlorophenyl)methanone are not yet fully understood due to the lack of specific studies on this compound. Based on its chemical structure, it can be hypothesized that it may interact with certain enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific functional groups present in the compound .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(2-chlorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO3S/c20-15-4-2-1-3-14(15)19(22)21-8-7-18(25-10-9-21)13-5-6-16-17(11-13)24-12-23-16/h1-6,11,18H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPDTJWONSCTGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2861931.png)

![N-(3-morpholin-4-ylpropyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2861936.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2861937.png)

![N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2861938.png)

![(1S)-1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanamine](/img/structure/B2861942.png)

![4-[[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2861943.png)

![Methyl 2-[6-(2,3-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2861944.png)

![6-Azaspiro[2.5]octan-2-ylmethanamine;dihydrochloride](/img/structure/B2861945.png)

![7-(3-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2861947.png)